molecular formula C19H18O4 B14688406 2-(4-Benzoylphenoxy)ethyl 2-methylprop-2-enoate CAS No. 34570-27-9

2-(4-Benzoylphenoxy)ethyl 2-methylprop-2-enoate

Cat. No.: B14688406
CAS No.: 34570-27-9
M. Wt: 310.3 g/mol
InChI Key: IMQBXFQPBALLJP-UHFFFAOYSA-N
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Description

2-(4-Benzoylphenoxy)ethyl 2-methylprop-2-enoate is an organic compound with the molecular formula C21H22O5. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its unique structure, which includes a benzoylphenoxy group and a methacrylate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzoylphenoxy)ethyl 2-methylprop-2-enoate typically involves the reaction of 4-benzoylphenol with 2-chloroethyl 2-methylprop-2-enoate in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene and a base like potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzoylphenoxy)ethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Benzoylphenoxy)ethyl 2-methylprop-2-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Benzoylphenoxy)ethyl 2-methylprop-2-enoate involves its interaction with specific molecular targets. The benzoylphenoxy group can interact with enzymes or receptors, leading to changes in their activity. The methacrylate ester group allows the compound to participate in polymerization reactions, forming cross-linked networks that enhance the mechanical properties of materials .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Benzoylphenoxy)ethyl prop-2-enoate
  • 4-Methacryloyl diethoxy benzophenone
  • 2-Phenoxyethyl methacrylate

Uniqueness

2-(4-Benzoylphenoxy)ethyl 2-methylprop-2-enoate is unique due to its combination of a benzoylphenoxy group and a methacrylate ester. This combination imparts specific chemical and physical properties, making it suitable for a wide range of applications. Its ability to undergo various chemical reactions and participate in polymerization processes sets it apart from similar compounds .

Properties

CAS No.

34570-27-9

Molecular Formula

C19H18O4

Molecular Weight

310.3 g/mol

IUPAC Name

2-(4-benzoylphenoxy)ethyl 2-methylprop-2-enoate

InChI

InChI=1S/C19H18O4/c1-14(2)19(21)23-13-12-22-17-10-8-16(9-11-17)18(20)15-6-4-3-5-7-15/h3-11H,1,12-13H2,2H3

InChI Key

IMQBXFQPBALLJP-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCCOC1=CC=C(C=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

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